molecular formula C13H16ClNO3S2 B7754541 2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride

2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B7754541
M. Wt: 333.9 g/mol
InChI Key: HOJFJMKYYYVGQP-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride is a synthetic organic compound that features both aromatic and heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Sulfonyl Intermediate: The reaction of 4-methoxybenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

    Coupling with Thiophene: The sulfonyl intermediate is then coupled with thiophene-2-carbaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzenesulfonyl)-2-phenylethan-1-amine hydrochloride: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(4-Methoxybenzenesulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of both a methoxybenzenesulfonyl group and a thiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2.ClH/c1-17-10-4-6-11(7-5-10)19(15,16)13(9-14)12-3-2-8-18-12;/h2-8,13H,9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJFJMKYYYVGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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